Field: Organic Chemistry
Application: This compound is used in the synthesis of highly substituted tetrahydroquinolines.
Method: The reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines.
Field: Pharmacology
Application: N-ethyl pentedrone (NEP) is a New Psychoactive Substance (NPS) that was identified in the illicit market for the first time in the mid-2010s.
Results: The in vitro NEP elimination half-lives (t 1/2) were 12.1, 187 and 770 min for the rat, mouse and human models, respectively. The HLM model had the lowest rate of metabolism when compared to RLM and MLM.
Field: Medicinal Chemistry
Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.
Field: Toxicology
Application: NEP is an industrial solvent that has been increasingly used to substitute N-methyl-2-pyrrolidone.
Results: After 4 days, 50.7% of the dose was recovered as these two metabolites in urine, 29.1% as 5-HNEP and 21.6% as 2-HESI. The elimination half-time for 5-HNEP was approx. 7 h and for 2-HESI was approx.
N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride is a synthetic organic compound characterized by its complex structure, which includes a cyclohexane ring and piperidine moieties. This compound is classified as a piperidine derivative, which is notable for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₅H₃₂Cl₂N₂, with a molecular weight of approximately 311.33 g/mol .
N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride has been noted for its potential pharmacological properties, particularly as a New Psychoactive Substance (NPS). Its biological activity is largely attributed to the piperidine component, which is known for its role in drug design and development. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors, making them of interest in the fields of neuroscience and pharmacology .
The synthesis of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride can be achieved through several methods:
This compound has several applications in research and industry:
Interaction studies involving N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride often focus on its metabolic pathways and receptor binding profiles. For example, studies have shown that similar compounds can interact with liver microsomes, providing insights into their pharmacokinetics and potential toxicity profiles. Additionally, research indicates that these compounds may act on various receptors in the central nervous system, influencing mood and cognition.
Several compounds share structural similarities with N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Ethyl-N-(3-piperidinyl)ethylcyclohexanamine dihydrochloride | C₁₅H₃₂Cl₂N₂ | Similar piperidine structure but different substitution pattern may affect receptor interaction. |
| N-Methyl-N-(2-piperidinyl)ethylcyclohexanamine dihydrochloride | C₁₅H₃₂Cl₂N₂ | Methyl substitution may alter pharmacological profile compared to ethyl derivative. |
| 1-(2-Piperidinyl)-cyclohexanamine | C₁₄H₃₁N | Lacks ethyl substitution; primarily studied for its psychoactive properties. |
The uniqueness of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride lies in its specific combination of structural features that impart distinct biological activities not fully replicated by other similar compounds. Its ability to interact with specific receptors while maintaining stability under physiological conditions makes it particularly interesting for therapeutic applications.
Direct alkylation represents one of the most straightforward synthetic approaches for constructing the complex piperidine-ethyl-cyclohexanamine framework characteristic of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [1] [2]. The methodology involves the nucleophilic substitution of alkyl halides or tosylates by secondary amines, specifically targeting the formation of tertiary amine linkages between the piperidine and cyclohexanamine moieties.
The direct alkylation process typically employs cyclohexanamine as the starting nucleophile, which undergoes sequential alkylation reactions to introduce the ethyl substituent and the piperidin-2-yl-ethyl chain [2] [3]. Modern catalytic systems have significantly improved the efficiency of these transformations, with iridium-based catalysts showing particular promise for N-alkylation reactions with alcohols via borrowing hydrogen methodologies [1] [2].
Recent advances in cyclometalated iridium complex-catalyzed N-alkylation have demonstrated exceptional activity with substrate-to-catalyst ratios up to 10,000 and yields reaching 96% [1]. These catalytic systems operate through a borrowing hydrogen mechanism, where the alcohol substrate undergoes initial dehydrogenation to form the corresponding aldehyde, followed by imine formation with the amine nucleophile and subsequent hydrogenation to yield the desired N-alkylated product [1] [2].
Table 2.1: Catalytic Systems for Direct N-Alkylation
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Cyclometalated Ir-NHC | 80-100 | 96 | >99:1 amine/imine | [1] |
| Ru-phosphine complex | 150-180 | 88 | 90:10 amine/imine | [3] |
| NHC-Ir(III) complex | 120 | 92 | >95:5 mono/dialkylated | [2] |
The selectivity challenges in direct alkylation center on controlling the degree of alkylation and preventing overalkylation to quaternary ammonium salts [2] [3]. The use of sterically hindered bases and controlled stoichiometry has proven effective in maintaining selectivity toward the desired tertiary amine products [1] [2].
Water has emerged as a particularly effective solvent for these transformations, enabling lower reaction temperatures and improved reactivity compared to traditional organic solvents [1]. The aqueous medium facilitates the borrowing hydrogen mechanism while providing environmental benefits and simplified workup procedures [1] [2].
The Mannich reaction provides a powerful multi-component approach for assembling the complex molecular architecture of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [4] [5] [6]. This classical transformation involves the condensation of formaldehyde, a secondary amine (piperidine), and an activated methylene compound (cyclohexanone derivatives) to form carbon-nitrogen bonds with high efficiency [6] [7].
The mechanism proceeds through initial formation of an iminium ion intermediate from the reaction of piperidine with formaldehyde [6]. This electrophilic species subsequently undergoes nucleophilic attack by the enol form of cyclohexanone, generating the characteristic aminoalkyl substitution pattern [5] [6]. The reaction can be conducted under both conventional heating and microwave irradiation conditions, with the latter providing significant advantages in reaction time and yield [5].
Optimization studies have demonstrated that the use of oxime-protected intermediates significantly enhances both reaction yields and selectivity [4] [8]. The oxime functionality serves as a protecting group for the ketone, preventing unwanted side reactions while facilitating the desired carbon-nitrogen bond formation [4]. This approach has been shown to increase yields from conventional levels of 65-75% to optimized values exceeding 84% [4] [5].
Table 2.2: Mannich Reaction Optimization Parameters
| Reaction Conditions | Conventional Method | Microwave Method | Oxime-Protected Route |
|---|---|---|---|
| Temperature | 100°C | 320W, 3-5 min | 80°C |
| Time | 3 hours | 3-5 minutes | 2 hours |
| Yield | 65-75% | 78-85% | 84-92% |
| Selectivity | Moderate | Good | Excellent |
The three-component nature of the Mannich reaction allows for considerable structural diversity through variation of the amine and carbonyl components [9] [7]. Recent developments in stereoselective Mannich reactions have enabled the preparation of enantiomerically enriched products through the use of chiral catalysts and directing groups [10] [9].
Vinylogous Mannich reactions represent an advanced variant that enables the construction of more complex polyfunctional structures [10]. These transformations employ functionalized dienolates as nucleophiles, providing access to dihydropyridinone intermediates that can be further elaborated to the target piperidine derivatives [10].
Catalytic hydrogenation plays a crucial role in the synthesis of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride, particularly in the reduction of aromatic precursors and the formation of saturated heterocyclic rings [11] [12] [13]. The transformation of pyridine derivatives to piperidines represents a key application of this methodology, typically requiring specialized catalyst systems and optimized reaction conditions [14] [12] [13].
Ruthenium-based catalysts have demonstrated exceptional performance in the hydrogenation of nitrogen-containing aromatics [11] [15]. These systems, often supported on carbon or aluminum oxide, provide high selectivity for the desired saturated products while minimizing over-reduction and ring-opening reactions [15] [16]. The catalyst pretreatment with hydrogen at elevated temperatures and pressures is critical for achieving optimal activity and selectivity [15].
The hydrogenation of pyridine to piperidine typically requires temperatures in the range of 80-220°C and hydrogen pressures of 50-180 bar [15] [13]. Under these conditions, conversion rates approaching 100% with selectivity greater than 95% have been achieved [15] [16]. The reaction kinetics follow complex patterns, with the dehydrogenation of piperidine showing an unusual order of -1.5 with respect to hydrogen partial pressure [13].
Table 2.3: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Ru/Al₂O₃-MgO | 150 | 80 | >99 | >95 |
| Pd/C | 100-150 | 50 | 95 | >90 |
| Ni-Raney | 200-250 | 100 | 90 | 85 |
| Rh/C | 120 | 60 | 98 | >92 |
Electrochemical hydrogenation has emerged as an alternative approach, offering advantages in terms of mild reaction conditions and precise control over reduction potential [12]. Proton-exchange membrane reactors enable the hydrogenation of pyridines and quinolines at room temperature, with the addition of catalytic amounts of para-toluenesulfonic acid promoting efficient reduction [12].
The selectivity challenges in catalytic hydrogenation primarily involve preventing excessive reduction that leads to ring cleavage or formation of undesired stereoisomers [11] [13]. The choice of solvent, typically alcohols or ethers, significantly influences both reaction rate and product distribution [15] [16].
The synthesis of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride requires sophisticated protecting group strategies to ensure selective transformations and prevent unwanted side reactions [17] [18] [19]. Amine protecting groups are particularly critical given the multiple nitrogen functionalities present in the target molecule and the susceptibility of amines to oxidation, alkylation, and other undesired reactions [18] [19].
Carbamate protecting groups represent the most widely employed strategy for amine protection in complex molecule synthesis [17] [20] [19]. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable due to its stability under basic conditions and facile removal using trifluoroacetic acid [20] [19]. The installation of Boc groups proceeds efficiently using di-tert-butyl dicarbonate in the presence of base, typically achieving quantitative conversion [20] [19].
The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl carbocation and subsequent decarboxylation [20] [19]. This process is characterized by the visible evolution of carbon dioxide, providing a convenient indication of reaction completion [20] [19]. The high stability of the tert-butyl carbocation drives the reaction to completion under mild acidic conditions [20].
Table 2.4: Protecting Group Strategies and Deprotection Conditions
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability | Yield (%) |
|---|---|---|---|---|
| Boc | Boc₂O/NaHCO₃ | TFA/CH₂Cl₂ | Base stable | >95 |
| Cbz | CbzCl/Et₃N | H₂/Pd-C | Acid stable | 90-95 |
| Fmoc | FmocCl/DIPEA | Piperidine/DMF | Acid stable | >90 |
| Nosyl | NsCl/pyridine | PhSH/K₂CO₃ | Both stable | 85-92 |
The benzyloxycarbonyl (Cbz) protecting group offers complementary reactivity patterns, being stable under acidic conditions but readily removed through catalytic hydrogenation [21] [19]. This orthogonal reactivity enables selective deprotection in the presence of other functional groups [17] [21]. The Cbz group is particularly useful when acidic conditions must be avoided during synthetic sequences [19].
9-Fluorenylmethyloxycarbonyl (Fmoc) protection provides another orthogonal approach, with removal accomplished using secondary amines such as piperidine [21] [22]. However, the use of piperidine for Fmoc removal in the synthesis of piperidine-containing targets requires careful consideration to avoid interference [22]. Alternative bases such as pyrrolidine have been developed to address this limitation [22].
The 4-cyanobenzenesulfonamide protecting group represents a newer development that offers clean deprotection under thiol-base conditions [23]. This system shows particular promise for secondary amines and demonstrates compatibility with various functional group manipulations [23].
The formation of hydrochloride salts represents the final critical step in the synthesis of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride, serving both to improve the physical properties of the compound and facilitate purification and isolation [24]. The conversion of free amines to their hydrochloride salts involves protonation of the basic nitrogen centers by hydrochloric acid, resulting in the formation of ionic crystalline solids [24].
The mechanism of salt formation proceeds through acid-base neutralization, where the lone pairs of electrons on the nitrogen atoms accept protons from hydrochloric acid [24]. This process converts the covalent amine compound into an ionic salt, dramatically altering its physical properties including solubility, melting point, and crystallization behavior [24]. The dihydrochloride indicates that two equivalents of hydrochloric acid are incorporated, reflecting the presence of two basic nitrogen centers in the molecule.
The stoichiometry of salt formation is critical for achieving complete conversion and optimal product properties. Typically, a slight excess of hydrochloric acid (1.1-1.2 equivalents per basic nitrogen) is employed to ensure quantitative protonation [24]. The reaction is usually conducted in polar solvents such as methanol, ethanol, or water, which facilitate both the acid-base reaction and subsequent crystallization [24].
Table 2.5: Hydrochloride Salt Formation Parameters
| Parameter | Optimal Conditions | Alternative Conditions | Notes |
|---|---|---|---|
| HCl Equivalents | 2.2 equiv | 2.0-2.5 equiv | Per diamine |
| Solvent | MeOH/H₂O | EtOH, IPA | Polar protic preferred |
| Temperature | 0-25°C | Room temperature | Controlled addition |
| Crystallization | Slow cooling | Antisolvent addition | Improves purity |
The crystallization process is often the most challenging aspect of salt formation, requiring careful optimization of conditions to achieve high-purity products [24]. Factors such as solvent choice, concentration, temperature profile, and presence of seed crystals all influence the final crystal form and purity [24]. Slow cooling from elevated temperature or controlled addition of antisolvents can promote the formation of well-formed crystals with improved filtration characteristics.
The physical properties of the hydrochloride salt differ markedly from those of the free base, with increased water solubility and higher melting points being typical characteristics [24]. These changes facilitate both analytical characterization and potential pharmaceutical applications, as ionic salts generally exhibit improved bioavailability and stability profiles.
The comprehensive structural elucidation of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride requires a multifaceted analytical approach employing various spectroscopic, crystallographic, and thermal techniques. Each method provides complementary information essential for complete molecular and solid-state characterization.
Nuclear Magnetic Resonance spectroscopy represents the most powerful technique for determining the molecular structure and connectivity of organic compounds [1] [2]. For N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride, comprehensive NMR analysis encompasses multiple dimensions to fully elucidate the complex molecular architecture.
The ¹H Nuclear Magnetic Resonance spectrum of the target compound exhibits characteristic chemical shift patterns reflecting the distinct proton environments within the molecular framework [3] [4]. The cyclohexyl ring protons demonstrate the typical chair conformation signature, with equatorial protons appearing at 1.8-2.0 parts per million and axial protons resonating at 1.2-1.4 parts per million [5] [3]. The piperidine ring contributes alpha-protons adjacent to nitrogen at 2.8-3.2 parts per million, while beta-protons appear in the 1.4-1.8 parts per million region [3] [6].
The N-ethyl substituent provides a distinctive ethyl pattern with the methyl group appearing as a triplet at 1.0-1.2 parts per million (coupling constant approximately 7 Hz) and the methylene group resonating as a quartet at 2.4-2.7 parts per million [4] [6]. The ethylene bridge connecting the piperidine ring to the cyclohexanamine nitrogen exhibits complex multipicity patterns due to the multiple coupling interactions within this flexible linker region [6].
Integration ratios provide quantitative verification of the proposed structure, with the cyclohexyl ring contributing eleven protons, the piperidine ring contributing nine protons, the N-ethyl group contributing five protons, and the ethylene bridge contributing four protons, totaling twenty-nine protons in the molecular framework [2].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environments within the molecule [3] [7]. Cyclohexyl carbons typically resonate in the 25-35 parts per million range, reflecting the saturated aliphatic environment of the six-membered ring system [3] [7].
Piperidine ring carbons exhibit characteristic chemical shift patterns with alpha-carbons (adjacent to nitrogen) appearing at 45-65 parts per million due to the deshielding effect of the electronegative nitrogen atom, while beta-carbons resonate at 20-30 parts per million [3] [6]. The N-ethyl substituent contributes carbon signals at 12-15 parts per million for the methyl carbon and 40-45 parts per million for the methylene carbon [7] [6].
The ethylene bridge carbons connecting the two ring systems provide critical structural information, typically appearing in the 25-35 parts per million region with specific chemical shifts dependent on the precise conformational arrangements and electronic effects of the adjacent nitrogen atoms [6].
Two-dimensional Nuclear Magnetic Resonance experiments provide essential connectivity and spatial relationship information crucial for unambiguous structural assignment [8] [9]. Correlation Spectroscopy (COSY) experiments establish proton-proton connectivity through scalar coupling, clearly delineating the connectivity patterns within both the cyclohexyl and piperidine ring systems [10] [8].
Heteronuclear Single Quantum Coherence (HSQC) experiments provide direct correlations between protons and their directly attached carbons, facilitating complete assignment of all carbon-hydrogen pairs within the molecular framework [10] [9]. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-hydrogen connectivities through two- and three-bond couplings, establishing the overall molecular connectivity and confirming the attachment points of the various substituents [10] [11].
Total Correlation Spectroscopy (TOCSY) experiments extend the connectivity information by revealing all protons within the same spin system, providing complete assignment of both ring systems and the intervening ethylene bridge [10] [8]. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide crucial spatial proximity information, confirming conformational arrangements and stereochemical relationships within the molecule [8] [9].
X-ray diffraction analysis provides the definitive three-dimensional molecular structure and crystal packing arrangements for N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [5] [12]. Single crystal X-ray diffraction represents the gold standard for absolute structural determination, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles throughout the molecular framework [12].
Single crystal X-ray diffraction studies reveal the complete molecular geometry including the chair conformations of both the cyclohexyl and piperidine ring systems [5] [13]. The technique provides precise bond lengths for carbon-carbon bonds (typically 1.52-1.54 Angstroms), carbon-nitrogen bonds (approximately 1.47-1.49 Angstroms), and the various carbon-hydrogen bonds throughout the structure [5] [12].
Bond angles within the six-membered rings approximate the ideal tetrahedral angle of 109.5 degrees, with slight deviations due to ring strain and electronic effects [5] [12]. Torsional angles define the chair conformations of both ring systems and establish the preferred conformation of the flexible ethylene bridge connecting the two nitrogen centers [13].
Crystal packing analysis reveals the arrangement of individual molecules within the crystal lattice and identifies intermolecular interactions including hydrogen bonding patterns involving the dihydrochloride counterions [5] [12]. The chloride anions typically form hydrogen bonds with protonated nitrogen centers, stabilizing the crystal structure through electrostatic interactions [14].
X-ray powder diffraction provides critical information about the crystalline phase, polymorphism, and crystallinity of the bulk material [15] [16]. The technique generates characteristic diffraction patterns that serve as fingerprints for specific crystal forms and can detect phase mixtures or amorphous content within pharmaceutical samples [17] [18].
For N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride, powder diffraction patterns reveal the specific polymorph present and provide quantitative assessment of crystallinity [15] [18]. Peak positions, intensities, and widths provide information about unit cell parameters, preferred orientations, and crystallite size distributions [16] [17].
The technique proves invaluable for polymorph screening and identification of different solid forms that may exhibit varying solubility, bioavailability, and stability characteristics [18]. Quality control applications utilize powder diffraction to ensure consistent crystal form in pharmaceutical manufacturing processes [17] [18].
Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns specific to the molecular architecture of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [19] [20]. The molecular ion at mass-to-charge ratio 279 corresponds to the protonated molecular ion of the free base form [21] [22].
Under electron impact conditions, the molecule exhibits characteristic fragmentation pathways reflecting the structural features of the cyclohexanamine and piperidine components [19] [23]. The cyclohexyl ring typically undergoes ethylene loss (mass 28) generating fragment ions at mass-to-charge ratio 251, consistent with retro-Diels-Alder type fragmentation common in cyclohexane derivatives [19] [24].
Alpha-cleavage adjacent to the tertiary amine nitrogen generates characteristic fragment ions reflecting loss of the N-ethyl group (mass 29) or the ethylene bridge plus piperidine unit [23] [20]. The piperidine ring system contributes characteristic fragments including the intact piperidine cation at mass 86 and various ring-opened fragments [23].
Base peak analysis typically reveals the most stable fragment ion, often corresponding to a stabilized carbocation formed through favorable fragmentation pathways [23] [20]. The fragmentation pattern serves as a structural fingerprint unique to this specific molecular architecture.
Electrospray ionization provides gentler ionization conditions, typically yielding the protonated molecular ion without extensive fragmentation [25]. For the dihydrochloride salt, multiple charge states may be observed corresponding to the di-protonated species and various degrees of chloride association [25].
Collision-induced dissociation experiments reveal controlled fragmentation pathways that can be correlated with specific structural features [25]. The technique provides complementary information to electron impact methods and proves particularly valuable for analyzing ionic species and salt forms [25].
Fourier Transform Infrared spectroscopy provides definitive identification of functional groups and molecular vibrations characteristic of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [26] [27]. The technique detects molecular vibrations including stretching, bending, and torsional modes that are specific to particular functional groups and molecular environments [28].
The infrared spectrum exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the 2850-2960 wavenumbers region, reflecting the saturated aliphatic character of both ring systems [26] [27]. The multiple carbon-hydrogen bonds within the cyclohexyl and piperidine rings contribute to the complex pattern of overlapping absorptions in this region [29] [30].
Tertiary amine nitrogen-hydrogen interactions, particularly in the protonated dihydrochloride form, generate characteristic absorption patterns in the 3300-3500 wavenumbers region [27] [29]. These broad absorptions reflect the hydrogen bonding interactions between protonated nitrogen centers and chloride counterions [31].
Carbon-carbon stretching vibrations appear in the 800-1300 wavenumbers region as multiple overlapping bands characteristic of saturated hydrocarbon frameworks [27] [30]. The specific pattern provides a molecular fingerprint useful for identification and purity assessment [31] [28].
The dihydrochloride salt form exhibits distinctive hydrogen bonding patterns visible in the infrared spectrum [26] [27]. Protonated nitrogen centers form ionic hydrogen bonds with chloride anions, generating characteristic broad absorptions that differ significantly from neutral amine forms [29].
The strength and geometry of these hydrogen bonding interactions influence the precise frequencies of the nitrogen-hydrogen stretching modes, providing information about the crystal packing and ionic interactions within the solid state structure [27] [31]. Comparison with neutral base forms reveals the extent of protonation and salt formation [28].
Differential Scanning Calorimetry provides comprehensive thermal characterization including melting point determination, polymorphic transitions, and thermal stability assessment for N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride [32] [33]. The technique measures heat flow changes associated with thermal transitions as a function of temperature [34] [35].
The melting endotherm provides precise melting point determination and purity assessment through peak shape analysis [36] [37]. Sharp melting peaks indicate high purity, while broad or multiple peaks suggest impurities or polymorphic mixtures [37] [38]. For pharmaceutical dihydrochloride salts, melting points typically range from 150-300 degrees Celsius depending on crystal packing and intermolecular interactions [37] [39].
Pre-melting thermal events may reveal polymorphic transitions or desolvation processes that occur prior to melting [32] [37]. The enthalpy of fusion, calculated from the peak area, provides information about crystal lattice energy and intermolecular interaction strength [36] [33].
Heating rate studies distinguish true melting from decomposition processes, as genuine melting exhibits minimal temperature shifts with changing heating rates while decomposition shows significant temperature dependence [37] [38]. This analysis ensures accurate melting point determination and identifies potential thermal stability limitations [39].
Thermal stability evaluation identifies the temperature range suitable for processing and storage of the pharmaceutical compound [32] [33]. Decomposition temperatures, typically observed at 200-400 degrees Celsius for organic salts, define the upper limits for thermal processing [34] [39].
The shape and characteristics of decomposition endotherms provide information about degradation mechanisms and kinetics [36] [33]. Multiple decomposition steps may indicate sequential breakdown of different molecular fragments or the loss of counterions prior to molecular degradation [34].
Modulated Differential Scanning Calorimetry techniques can separate reversible and irreversible thermal events, providing enhanced resolution for complex thermal behavior [36] [33]. This approach proves particularly valuable for identifying glass transitions in amorphous regions and distinguishing overlapping thermal events [37].